(4Z)-4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
Description
The compound (4Z)-4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative featuring a conjugated system with a (4Z)-configured methylidene bridge. Its structure includes a 4-fluorophenyl substituent at the pyrazole ring and a phenyl group at the pyrazolone core. The synthesis of such pyrazolone derivatives often involves condensation reactions, as adapted from methods by Dorofeeva et al., which utilize ketone and hydrazine precursors under acidic conditions .
Properties
Molecular Formula |
C26H19FN4O |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(4Z)-4-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C26H19FN4O/c1-18-24(26(32)31(28-18)23-10-6-3-7-11-23)16-20-17-30(22-8-4-2-5-9-22)29-25(20)19-12-14-21(27)15-13-19/h2-17H,1H3/b24-16- |
InChI Key |
JNKRGBXMDYOORE-JLPGSUDCSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
The compound (4Z)-4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one, also known as CAS 5880-20-6, is a member of the pyrazolone family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profile, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Characteristics
The compound features a complex pyrazolone structure that contributes to its biological activity. Key structural elements include:
- Pyrazolone Ring : Central to its pharmacological properties.
- Fluorophenyl Substituent : Enhances lipophilicity and may influence binding affinity to biological targets.
- Methyl and Phenyl Groups : These substituents can modulate the compound's interaction with enzymes and receptors.
Antimicrobial Activity
Pyrazolone derivatives have shown significant antimicrobial properties against various pathogens. Studies indicate that compounds with similar structures exhibit better antibacterial than antifungal activity, particularly against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways .
Antitumor Activity
Research has demonstrated that pyrazolone derivatives possess antitumor effects through multiple mechanisms:
- Inhibition of Cell Proliferation : Some derivatives have been shown to inhibit cancer cell lines by inducing apoptosis.
- Targeting Metabolic Enzymes : Certain compounds affect metabolic enzymes relevant to tumor growth, such as acetylcholinesterase and carbonic anhydrase .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is notable. Pyrazolone derivatives are known to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a critical role in inflammatory processes. In vitro studies have reported IC50 values indicating potent COX-II inhibition, suggesting therapeutic potential in treating inflammatory diseases .
Antioxidant Properties
The antioxidant activity of pyrazolone compounds is attributed to their ability to scavenge free radicals and reduce oxidative stress. This property is beneficial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .
Structure-Activity Relationship (SAR)
The biological activity of (4Z)-4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one can be influenced by modifications in its structure:
- Substituent Variations : The presence of electron-withdrawing or electron-donating groups can significantly alter the potency and selectivity of the compound.
- Ring Modifications : Alterations in the pyrazolone ring can enhance binding affinity to target proteins or alter metabolic stability.
Case Studies
Several studies have evaluated the biological activities of pyrazolone derivatives:
- Study on COX Inhibition : A comparative analysis of various pyrazolone derivatives showed that modifications at the 3 and 5 positions significantly increased COX-II selectivity, with some compounds exhibiting IC50 values as low as 0.011 μM compared to standard drugs like Rofecoxib .
- Anticancer Evaluation : A series of pyrazolone analogs were tested against different cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity and selectivity towards tumor cells over normal cells .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit a range of biological activities, including antimicrobial properties. The compound has been synthesized and evaluated for its efficacy against various bacterial strains. Studies have shown that modifications in the pyrazole ring can enhance antimicrobial activity, suggesting that (4Z)-4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one could serve as a lead compound for developing new antimicrobial agents .
Anticancer Potential
The pyrazole scaffold is recognized for its anticancer properties. Research has demonstrated that certain pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has shown promise in preliminary studies as an inhibitor of tumor growth in vitro, warranting further investigation into its mechanism of action and potential as a therapeutic agent .
Materials Science
Photophysical Properties
The photophysical characteristics of (4Z)-4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one have been explored for potential applications in organic light-emitting diodes (OLEDs). The compound's ability to emit light upon excitation makes it a candidate for use in optoelectronic devices. Studies indicate that by modifying the substituents on the pyrazole ring, one can tune the emission wavelength, enhancing its applicability in display technologies .
Agricultural Chemistry
Pesticidal Activity
The compound has been investigated for its pesticidal properties, particularly against various agricultural pests. Research suggests that derivatives of pyrazole compounds can act as effective insecticides or herbicides. The specific structure of (4Z)-4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one may provide enhanced efficacy and selectivity against target pests while minimizing harmful effects on non-target organisms .
Table 1: Biological Activities of Pyrazole Derivatives
| Compound Name | Activity Type | Target Organism | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | E. coli | |
| Compound B | Anticancer | HeLa Cells | |
| Compound C | Pesticidal | Aphids |
Table 2: Photophysical Properties
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyrazole derivatives indicated that modifications to the fluorophenyl group significantly enhanced antimicrobial efficacy against Gram-positive bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, highlighting its potential as a novel antimicrobial agent .
Case Study 2: Photophysical Application in OLEDs
In an experimental setup for OLED applications, (4Z)-4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one was incorporated into a device structure. Results showed promising efficiency and brightness levels comparable to commercial OLED materials, suggesting its viability for future optoelectronic applications .
Chemical Reactions Analysis
Ceric Ammonium Nitrate (CAN)-Catalyzed Reaction
-
Reactants :
-
Aromatic aldehydes (e.g., 4-fluorobenzaldehyde)
-
5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (two equivalents)
-
-
Catalyst : Ceric ammonium nitrate (CAN, 5 mol%)
-
Solvent : Water-ethanol (1:1)
Reaction Mechanism
The synthesis involves a tandem Knoevenagel condensation-Michael addition sequence:
-
Knoevenagel Condensation :
-
The active methylene group of the pyrazolone (e.g., 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) reacts with the aromatic aldehyde to form a conjugated enolate.
-
-
Michael Addition :
Key Functional Groups :
-
Fluorophenyl Substituent : Enhances lipophilicity and potential biological activity.
-
Pyrazolone Moiety : Contributes to stability and reactivity via its keto-enol tautomerism.
Pharmacological and Chemical Significance
-
Biological Activity : Pyrazolones are known for anti-inflammatory and antioxidant properties, though specific data for this compound are not explicitly detailed in the provided sources .
-
Reactivity : The methylene bridge and pyrazolone carbonyl groups make it susceptible to nucleophilic attacks or further condensation reactions.
Key Challenges and Optimizations
-
Catalyst Selection : Cellulose sulfuric acid offers a greener alternative to CAN, with improved reusability and reduced toxicity .
-
Reaction Scalability : The one-pot method simplifies purification, as products precipitate directly and require minimal recrystallization .
Structural and Spectroscopic Data
This compound’s synthesis highlights the versatility of pyrazolone chemistry, particularly in catalytic and green methods. Future studies could explore its reactivity in medicinal chemistry applications, leveraging its fluorinated structure for enhanced bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Table 1: Key Structural Features of Analogues
Key Observations:
- Halogen Effects : Replacing fluorine with chlorine (as in ) may alter steric and electronic interactions, affecting binding affinity in biological targets.
- Core Heterocycle: Thiazolidinone derivatives (e.g., ) introduce sulfur atoms, which can influence redox activity and hydrogen-bonding patterns compared to pyrazolone-based structures.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Calculated based on analogous structures.
Key Observations:
- Fluorine vs.
- Thermal Stability : Compounds with rigid conjugated systems (e.g., ) exhibit higher thermal stability, which is critical for pharmaceutical formulation.
Table 3: Reported or Inferred Bioactivities
Key Observations:
- Ferroptosis Induction: Thiazolidinone derivatives (e.g., ) may trigger ferroptosis in oral squamous cell carcinoma (OSCC) by disrupting redox balance, a mechanism less explored in fluorine-substituted pyrazolones .
- Insecticidal Activity: Structural features like the thiazolidinone core () or ethoxy groups () correlate with pesticidal effects, though the target compound’s bioactivity in this area remains unstudied.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing (4Z)-4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate, phenylhydrazine, and substituted aldehydes are condensed under reflux conditions to form pyrazolone intermediates. Ultrasound-assisted methods have also been employed to enhance reaction efficiency, as seen in the synthesis of analogous pyrazolone derivatives . Specific steps include:
Formation of the pyrazolone core via cyclization.
Introduction of the fluorophenyl group through nucleophilic substitution or condensation.
Characterization via NMR and X-ray crystallography to confirm regioselectivity and stereochemistry .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. The compound crystallizes in a monoclinic system (e.g., space group P2₁/c), with bond lengths and angles consistent with conjugated π-systems in the pyrazolone core. XRD data reveal the Z-configuration of the methylidene group and intramolecular hydrogen bonding, which stabilizes the planar structure . Additional techniques like IR and UV-Vis spectroscopy complement XRD by confirming functional groups and electronic transitions .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Methodological Answer : Standard assays include:
- Enzyme inhibition studies : Testing against cyclooxygenase (COX) or phosphodiesterase isoforms using fluorometric or colorimetric substrates.
- Antimicrobial screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
- Cytotoxicity assays : MTT or SRB protocols on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .
Advanced Research Questions
Q. How can synthetic yields be optimized when side products arise during the condensation step?
- Methodological Answer : Side products often stem from competing reaction pathways (e.g., E/Z isomerization or incomplete cyclization). Strategies include:
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction homogeneity.
- Catalysis : Lewis acids (e.g., ZnCl₂) or ultrasound irradiation enhance reaction rates and selectivity .
- Workup protocols : Column chromatography (silica gel, hexane/EtOAc gradients) isolates the desired product. GC-MS and ¹H/¹³C NMR identify and quantify impurities .
Q. What computational methods are used to predict the compound’s electronic properties and binding affinity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps, electrostatic potential maps, and charge distribution to predict reactivity .
- Molecular docking : Screens against target proteins (e.g., COX-2) using AutoDock Vina or Schrödinger Suite. Docking scores correlate with experimental IC₅₀ values .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) affect biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies involve:
Synthesis of analogs : Replace the 4-fluorophenyl group with electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) substituents.
Bioactivity profiling : Compare IC₅₀ values across analogs in enzyme inhibition assays.
Statistical analysis : Use ANOVA or regression models to correlate substituent electronic effects (Hammett σ constants) with activity .
Q. How are data contradictions resolved in crystallographic studies of polymorphic forms?
- Methodological Answer : Polymorphism can lead to discrepancies in unit cell parameters or hydrogen-bonding networks. Resolution steps include:
- Re-crystallization : Vary solvents (e.g., dioxane vs. ethanol) to obtain different polymorphs .
- Rietveld refinement : Analyze powder XRD data to quantify phase purity.
- Thermal analysis : DSC/TGA identifies phase transitions or solvate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
